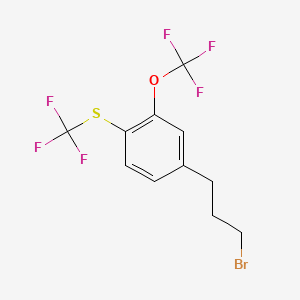
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.
Bromopropylation: The introduction of the bromopropyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, although the existing substituents may influence the reactivity and regioselectivity of these reactions.
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and various electrophiles like acyl chlorides for aromatic substitution.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique functional groups make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene include:
1-(3-Bromopropyl)-3-methoxy-4-methylthio-benzene: This compound lacks the trifluorinated groups, which may result in different reactivity and biological activity.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-benzene: This compound lacks the trifluoromethylthio group, which can affect its chemical properties and applications.
1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene:
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, as these groups can significantly impact the compound’s electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H9BrF6OS |
|---|---|
Poids moléculaire |
383.15 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
Clé InChI |
OSCNUUICIXRANY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















